Ethyl 2-fluoro-5-nitrophenylacetate
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Overview
Description
Ethyl 2-fluoro-5-nitrophenylacetate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-nitrophenylacetate typically involves the esterification of 2-fluoro-5-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-nitrophenylacetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-5-nitrophenylacetic acid.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrophenylacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-fluoro-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-nitrophenylacetate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-bromo-5-nitrophenylacetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-iodo-5-nitrophenylacetate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 2-fluoro-5-nitrophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated analogs
Properties
Molecular Formula |
C10H10FNO4 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(12(14)15)3-4-9(7)11/h3-5H,2,6H2,1H3 |
InChI Key |
MAOIBXYYFIYPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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